(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol
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Overview
Description
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C16H16O3 It is a member of the dioxolane family, characterized by a dioxolane ring structure with two phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diphenyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Diphenyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar dioxolane structure but with methyl groups instead of phenyl groups.
(2-Phenyl-1,3-dioxolan-4-yl)methanol: Contains one phenyl group instead of two.
(2,2-Dimethyl-1,3-dioxolane-4-methanamine): Similar structure with an amine group.
Uniqueness
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity
Properties
CAS No. |
116070-57-6 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2,5-diphenyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C16H16O3/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI Key |
QEFKHXPXTGMXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(O2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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